4,4'-(Oxybis(methylene))dianiline
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Overview
Description
4,4’-(Oxybis(methylene))dianiline, also known as 4,4’-Methylenedianiline, is an organic compound with the formula CH₂(C₆H₄NH₂)₂. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor to polyurethanes and other polymer materials .
Preparation Methods
4,4’-(Oxybis(methylene))dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid . The industrial production involves the acid condensation of aniline and formaldehyde, followed by crystallization to isolate the desired product . The process involves maintaining the polyamine mixture under equilibrium conditions at a specific temperature range, allowing the crystals to grow to a size suitable for separation .
Chemical Reactions Analysis
4,4’-(Oxybis(methylene))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes substitution reactions with various electrophiles, such as halogens and nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-(Oxybis(methylene))dianiline has a wide range of applications in scientific research, including:
Medicine: It is used as a precursor to various pharmaceutical compounds.
Industry: It is extensively used in the production of high-performance polymers, epoxy resins, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-(Oxybis(methylene))dianiline involves its interaction with various molecular targets and pathways. It acts as a monomer in polymerization reactions, forming strong covalent bonds with other monomers to create polymer chains. The presence of amine groups allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
4,4’-(Oxybis(methylene))dianiline is similar to other compounds such as:
4,4’-Methylenedianiline: Both compounds are used as monomers in polymer synthesis, but 4,4’-(Oxybis(methylene))dianiline has an additional oxygen bridge, which can affect its reactivity and properties.
3,4’-Oxydianiline: This compound also contains an oxygen bridge but differs in the position of the amine groups, leading to different polymerization behavior and thermal properties.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: This compound is used as a replacement for 4,4’-Methylenedianiline in certain applications, but it has ether linkages that result in lower glass transition temperatures and thermal-oxidative stability.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methoxymethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
InChI Key |
PRLDILURXJMICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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